molecular formula C8H7N5O3S B1468124 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267227-07-5

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1468124
CAS RN: 1267227-07-5
M. Wt: 253.24 g/mol
InChI Key: FNBOMLOFRNALOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C8H7N5O3S, and it has a molecular weight of 253.24 g/mol. The structure contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The triazole and thiazole moieties present in this compound are known for their stability and biological activity, making them valuable in drug discovery . Triazoles, in particular, have been used in the development of a wide range of therapeutic agents, including antifungal, antibacterial, and anticancer drugs . The compound’s structural similarity to amide bonds allows it to mimic biological interactions, which can be exploited in the design of new drugs.

Organic Synthesis

In organic chemistry, the triazole ring serves as a versatile scaffold for the synthesis of complex molecules . Its stability under various conditions allows for its incorporation into a wide range of chemical reactions, serving as a building block for the synthesis of more complex organic compounds.

Supramolecular Chemistry

The hydrogen bonding ability and strong dipole moment of triazoles make them suitable for use in supramolecular chemistry . They can form stable complexes with various molecules, which is useful in the construction of molecular assemblies and devices.

Polymer Chemistry

Triazoles have found applications in polymer chemistry due to their ability to enhance the stability and modify the properties of polymers . They can be incorporated into polymer chains to create materials with specific characteristics, such as increased thermal stability or improved mechanical strength.

Bioconjugation and Chemical Biology

The compound’s reactive groups make it an excellent candidate for bioconjugation . It can be used to link biomolecules together or attach them to surfaces, which is essential in the development of biosensors and diagnostic tools.

Fluorescent Imaging

Due to the inherent properties of triazoles, derivatives of this compound can be used in fluorescent imaging . They can be designed to bind to specific biological targets, allowing for the visualization of cellular processes and the diagnosis of diseases.

Materials Science

The chemical stability and unique electronic properties of triazoles contribute to their use in materials science . They can be used in the creation of novel materials with specific electronic or optical properties, which have applications in electronics and photonics.

Antioxidant and Antimicrobial Properties

Compounds containing triazole and thiazole rings have demonstrated significant antioxidant and antimicrobial activities . This makes them valuable in the development of new treatments for infections and diseases caused by oxidative stress.

Mechanism of Action

Target of Action

Compounds containing similar moieties, such as imidazole and thiazole, have been known to interact with a broad range of targets, including enzymes, receptors, and biochemical pathways .

Mode of Action

The mode of action of these compounds involves interactions with their targets, leading to changes in cellular processes. For instance, the 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Biochemical Pathways

These compounds may activate or inhibit biochemical pathways, leading to various downstream effects. For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .

Result of Action

The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For instance, some compounds with similar structures have shown significant analgesic and anti-inflammatory activities .

properties

IUPAC Name

1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3S/c14-6(10-8-9-1-2-17-8)4-13-3-5(7(15)16)11-12-13/h1-3H,4H2,(H,15,16)(H,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBOMLOFRNALOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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